A Comprehensive Technical Guide to 3,5-Dibromo-2-hydroxypyrazine (CAS: 21943-15-7)
A Comprehensive Technical Guide to 3,5-Dibromo-2-hydroxypyrazine (CAS: 21943-15-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-Dibromo-2-hydroxypyrazine, a key heterocyclic building block in synthetic and medicinal chemistry. This document consolidates essential physicochemical data, detailed experimental protocols, spectroscopic information, and known applications to support its use in research and development.
Physicochemical Properties
3,5-Dibromo-2-hydroxypyrazine, also known as 3,5-Dibromo-2(1H)-pyrazinone, is a halogenated heterocyclic organic compound.[1][2] It typically appears as a white to light yellow solid at room temperature.[1][2][3][4] The quantitative physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 21943-15-7 | [4][5][6][7] |
| Molecular Formula | C₄H₂Br₂N₂O | [4][5][7] |
| Molecular Weight | 253.88 g/mol | [4][5] |
| Appearance | White to Light Yellow Solid | [3][4] |
| Melting Point | 174-178 °C | [4] |
| Boiling Point | 430.5 °C at 760 mmHg (Predicted) | [3] |
| Density | 2.53 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 8.35 ± 0.60 (Predicted) | [8] |
| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [4][8] |
Synthesis and Purification
The primary synthetic route to 3,5-Dibromo-2-hydroxypyrazine involves the diazotization of 2-Amino-3,5-dibromopyrazine followed by hydrolysis.
Experimental Protocol: Synthesis
This protocol is based on a well-established procedure for the preparation of 3,5-dibromopyrazin-2-ol.[4][8]
Materials:
-
3,5-dibromopyrazin-2-amine (30 g, 0.12 mol)
-
Acetic acid (300 mL)
-
Sulfuric acid (50 mL)
-
Sodium nitrite (16.6 g, 0.24 mol)
-
Water (100 mL for NaNO₂, 3L for workup)
-
Ethyl acetate (3L)
-
Saturated sodium bicarbonate solution (3L)
-
Brine (1L)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3,5-dibromopyrazin-2-amine (30 g, 0.12 mol) in acetic acid (300 mL), add sulfuric acid (50 mL) dropwise at a temperature of 15-25 °C.[4][8]
-
Separately, prepare a solution of sodium nitrite (16.6 g, 0.24 mol) in water (100 mL).[4][8]
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 hours, maintaining the temperature at 10-15 °C.[4][8]
-
After the addition is complete, continue to stir the reaction mixture at 10-15 °C for an additional hour.[4][8]
Experimental Protocol: Purification (Workup)
-
Extract the aqueous mixture with ethyl acetate (3 x 1L).[4][8]
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (3 x 1L) and then with brine (1L).[4][8]
-
Concentrate the solution under reduced pressure to afford 3,5-dibromo-2-hydroxypyrazine as a yellow solid (yield: 24 g, 79.4%).[4]
Caption: Synthesis workflow for 3,5-Dibromo-2-hydroxypyrazine.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and quality control of 3,5-Dibromo-2-hydroxypyrazine. The available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are presented below.
| Spectroscopic Data | Details | Source(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.44 (s, 1H) | [4] |
| (400 MHz, DMSO-d₆): δ 13.16 (s, 1H), 7.94 (s, 1H) | [3] | |
| ¹³C NMR | (125 MHz, CD₃OD): δ 154.19, 136.73, 131.57, 114.62 | [3] |
| Mass Spectrometry | ESI-MS m/z: 250.9 [M - H]⁻ | [3] |
Reactivity and Applications
3,5-Dibromo-2-hydroxypyrazine serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[2][4]
Key Applications:
-
Building Block in Chemical Synthesis: It is a key precursor for introducing the pyrazine scaffold into larger molecules.[4][8] Its bromine atoms are suitable for various cross-coupling reactions, allowing for the construction of diverse molecular architectures.
-
Synthesis of Bioactive Molecules: The compound is utilized in the development of potential drug candidates.[2] The pyrazine ring is a common feature in many biologically active compounds.
-
Heteroaromatic Nucleophilic Substitution: It can participate in SₙAr (Nucleophilic Aromatic Substitution) reactions, including those following an Sʀɴ1 (radical-nucleophilic substitution) mechanism.[4][8]
-
Derivatization: The hydroxyl group can be alkylated. For instance, reaction with diazomethane (CH₂N₂) in THF/Et₂O yields 3,5-dibromo-2-methoxypyrazine, another useful synthetic intermediate.[3]
Caption: Role as a versatile building block in chemical synthesis.
Safety Information
Appropriate safety precautions should be taken when handling 3,5-Dibromo-2-hydroxypyrazine. It is intended for professional research and industrial use only.[5]
-
Hazard Codes: Xn (Harmful)[8]
-
Risk Statements:
-
Safety Statements:
Users should consult the full Safety Data Sheet (SDS) from their supplier for comprehensive safety and handling information.
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0238391) [np-mrd.org]
- 2. rsc.org [rsc.org]
- 3. echemi.com [echemi.com]
- 4. 3,5-Dibromo-2-hydroxypyrazine CAS#: 21943-15-7 [m.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 3,5-Dibromo-2-hydroxypyrazine|21943-15-7|Xinkai [xinkaibio.com]
- 7. pschemicals.com [pschemicals.com]
- 8. 21943-15-7 | CAS DataBase [m.chemicalbook.com]
